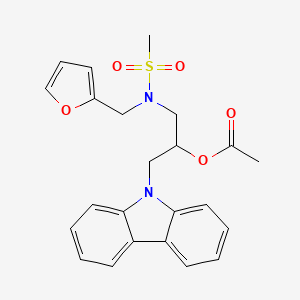

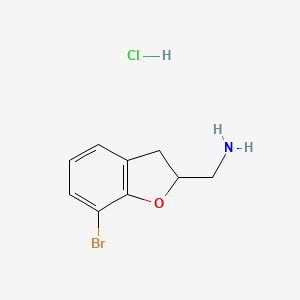

![molecular formula C17H17N5S B3000743 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 691869-93-9](/img/structure/B3000743.png)

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

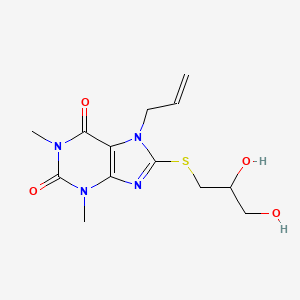

The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule that contains several heterocyclic rings including a pyrrole ring, a thiophene ring, and a pyrazolo[1,5-a]pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures. The 2,5-dimethyl-1H-pyrrol-1-yl group is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom . The 2-thienyl group is a derivative of thiophene, a five-membered aromatic ring with one sulfur atom . The pyrazolo[1,5-a]pyrimidin-7-amine group is a fused ring system containing a pyrazole ring and a pyrimidine ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various heterocyclic rings and the amine group. Pyrrole rings can undergo electrophilic substitution reactions . Thiophene rings can participate in electrophilic aromatic substitution reactions . The pyrazolo[1,5-a]pyrimidin-7-amine group might be involved in reactions with electrophiles or nucleophiles at the amine group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a complex organic molecule, it would likely be a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

PET Ligand Development

This compound, specifically a derivative known as R121920, has been synthesized as a potential PET ligand for in vivo imaging of CRF1 receptors. This development involves a novel palladium-catalyzed Suzuki coupling process (Kumar et al., 2003).

Synthesis of Tricyclic Compounds

Research indicates the synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP, using 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a starting point (Khashi et al., 2015).

Antimetabolite Properties

Pyrazolo[1,5-a]pyrimidines, which are purine analogs, are known for their antimetabolite properties in purine biochemical reactions, indicating potential pharmaceutical applications (Abdelriheem et al., 2017).

Molecular and Structural Analysis

- X-Ray Diffractometry: The molecular structure of pyrazolo[1,5-a]pyrimidines has been explored through X-ray diffractometry, offering insights into their crystal packing and intermolecular interactions (Frizzo et al., 2009).

Biological and Pharmacological Research

Anticancer Activity

Some pyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer activity, particularly against breast cancer cell lines, suggesting their potential in cancer therapy (Atapour-Mashhad et al., 2017).

Antimicrobial Activity

New heterocycles incorporating the pyrazolopyridine moiety, closely related to the chemical structure , have demonstrated significant antimicrobial properties (Abu-Melha, 2013).

Phosphodiesterase Inhibition

6-Phenylpyrazolo[3,4-d]pyrimidones, related to the compound of interest, have been identified as specific inhibitors of cGMP specific phosphodiesterase, with potential applications in treating hypertension (Dumaitre & Dodic, 1996).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with various enzymes and receptors, influencing their activity .

Mode of Action

It’s known that similar compounds can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to changes in cellular metabolism .

Pharmacokinetics

It’s known that similar compounds can have significant impacts on bioavailability .

Result of Action

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Propiedades

IUPAC Name |

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5S/c1-10-8-15(18)22-16(19-10)9-13(20-22)17-14(6-7-23-17)21-11(2)4-5-12(21)3/h4-9H,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXDGOXGFVJGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

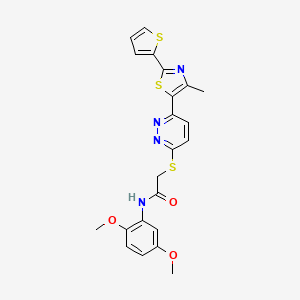

![3,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B3000669.png)

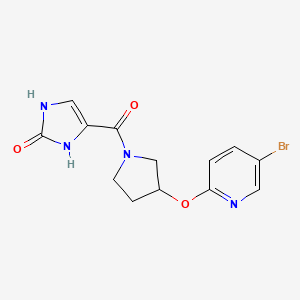

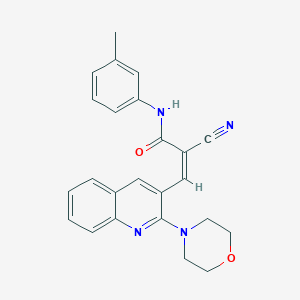

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B3000674.png)

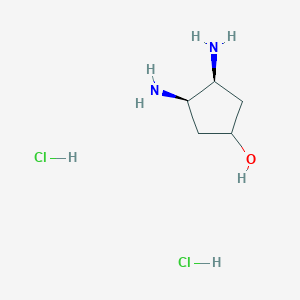

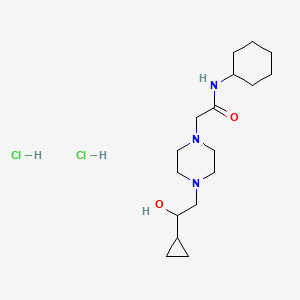

![Spiro[3.5]nonane-6-carboxylic acid](/img/structure/B3000676.png)

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3000677.png)

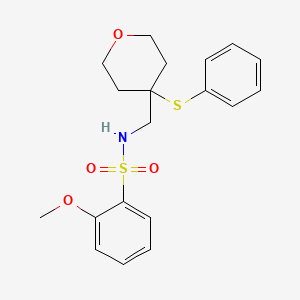

![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)